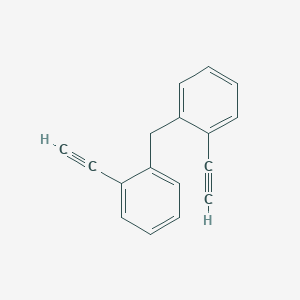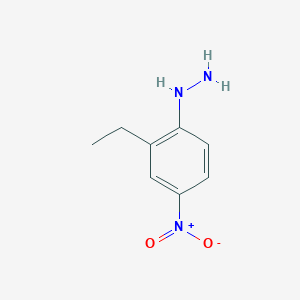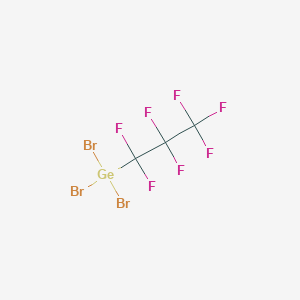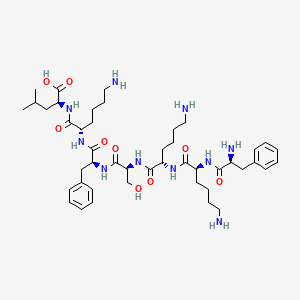![molecular formula C12H13NO4 B14259526 Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)- CAS No. 349628-52-0](/img/structure/B14259526.png)
Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- is an organic compound with the molecular formula C12H13NO4. This compound is characterized by a cyclopentanone ring substituted with a hydroxy group and a nitrophenyl group. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R) configuration indicates the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- typically involves an aldol reaction between cyclopentanone and 4-nitrobenzaldehyde. This reaction is catalyzed by chiral zinc complexes of aminoacyl 1,4,7,10-tetraazacyclododecane . The reaction conditions include:
Catalyst: Chiral zinc complexes
Solvent: Typically an organic solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Purification: Column chromatography to isolate the desired product
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger batches, ensuring the availability of high-purity reagents, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反应分析
Types of Reactions
Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Acyl chlorides in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of ester derivatives.
科学研究应用
Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent sensor for detecting metal ions like cadmium.
Industry: Used in the synthesis of various fine chemicals and intermediates.
作用机制
The mechanism of action of Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- depends on its specific application. For instance, as a fluorescent sensor, the compound interacts with metal ions, leading to changes in its fluorescence properties. The hydroxy and nitrophenyl groups play crucial roles in binding to the metal ions, which in turn affects the electronic structure of the molecule and its fluorescence.
相似化合物的比较
Similar Compounds
Cyclohexanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)-: Similar structure but with a six-membered ring instead of a five-membered ring.
Cyclopentanone: Lacks the hydroxy and nitrophenyl substituents.
Cyclopentobarbital: A derivative of cyclopentanone used in pharmaceuticals.
Uniqueness
Cyclopentanone, 2-[®-hydroxy(4-nitrophenyl)methyl]-, (2R)- is unique due to its specific chiral configuration and the presence of both hydroxy and nitrophenyl groups. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
CAS 编号 |
349628-52-0 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
(2R)-2-[(R)-hydroxy-(4-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-3-1-2-10(11)12(15)8-4-6-9(7-5-8)13(16)17/h4-7,10,12,15H,1-3H2/t10-,12-/m0/s1 |
InChI 键 |
CIYBYDAJXJZQNN-JQWIXIFHSA-N |
手性 SMILES |
C1C[C@@H](C(=O)C1)[C@H](C2=CC=C(C=C2)[N+](=O)[O-])O |
规范 SMILES |
C1CC(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)






![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)



![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
